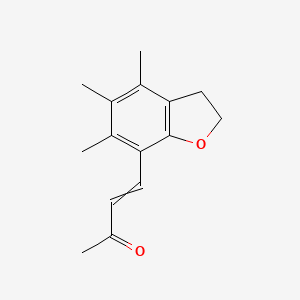
4-(4,5,6-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)but-3-en-2-one
Cat. No. B8552747
M. Wt: 230.30 g/mol
InChI Key: XMHDPWSXLZLBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04664693
Procedure details


1-(2,3-Dihydro-4,5,6-trimethylbenzo[b]furan-7-yl)but-1-en-3-one was prepared from 2,3-dihydro-4,5,6-trimethylbenzo[b]furan-7-carboxaldehyde and acetone following essentially the same procedure as that described in Example 2 part (a), and was obtained as a pale brown solid, mp 116° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[CH2:9][CH2:8][O:7][C:6]=2[C:5]([CH:11]=O)=[C:4]([CH3:13])[C:3]=1[CH3:14]>CC(C)=O>[CH3:1][C:2]1[C:10]2[CH2:9][CH2:8][O:7][C:6]=2[C:5]([CH:11]=[CH:5][C:6](=[O:7])[CH3:10])=[C:4]([CH3:13])[C:3]=1[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C=2OCCC21)C=O)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
[Compound]
|
Name
|
( a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained as a pale brown solid, mp 116° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=C(C=2OCCC21)C=CC(C)=O)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
